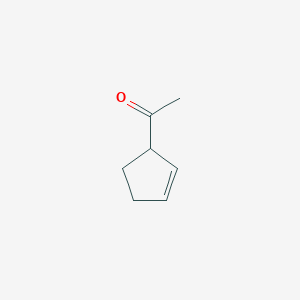

1-(Cyclopent-2-en-1-yl)ethan-1-one

Description

Precise Chemical Nomenclature and Structural Considerations of 1-(Cyclopent-2-en-1-yl)ethan-1-one

The precise identification of a chemical compound is paramount for scientific discourse. The compound in focus is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name delineates an ethanone (B97240) (acetyl) group attached to the first carbon of a cyclopent-2-ene ring.

The structure possesses a single stereocenter at the C1 position of the cyclopentene (B43876) ring, the carbon to which the acetyl group is bonded. This means the compound can exist as a pair of enantiomers, (R)-1-(cyclopent-2-en-1-yl)ethan-1-one and (S)-1-(cyclopent-2-en-1-yl)ethan-1-one. The molecule's key structural features include the carbon-carbon double bond within the five-membered ring and the carbonyl group of the acetyl substituent. These functional groups are the primary sites of chemical reactivity.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 73113-00-5 bldpharm.com |

| Molecular Formula | C₇H₁₀O nih.gov |

| Molecular Weight | 110.15 g/mol nih.gov |

| InChI Key | SLNPSLWTEUJUGY-UHFFFAOYSA-N nih.gov |

Historical Context and Significance of Cyclopentene-Containing Acetyl Compounds in Research

The cyclopentenone structural motif, the core of the compound class to which this compound belongs, holds a significant place in the history of organic chemistry. wikipedia.orgthieme-connect.com These structures are not merely academic curiosities; they are integral components of numerous naturally occurring bioactive molecules, including the fragrant compound jasmone, potent mycotoxins like aflatoxins, and the physiologically vital prostaglandins. wikipedia.org The presence of the cyclopentenone core in these important natural products historically spurred intense research into methods for its synthesis.

Consequently, a number of powerful and now-classic synthetic reactions were developed and refined to construct this five-membered ring system. These include:

The Nazarov Cyclization: An electrocyclic reaction of divinyl ketones. wikipedia.org

The Pauson-Khand Reaction: A (2+2+1) cycloaddition of an alkyne, an alkene, and carbon monoxide. wikipedia.orgthieme-connect.com

Saegusa–Ito Oxidation: The oxidation of cyclopentanone (B42830) silyl (B83357) enol ethers. wikipedia.org

The development of these methods provided chemists with the tools to access a wide array of substituted cyclopentenones. Acetyl-substituted cyclopentenes, such as 1-acetyl-1-cyclopentene, emerged as valuable synthetic intermediates, serving as building blocks for more complex molecular architectures. sigmaaldrich.com As the field advanced, the focus shifted from merely constructing the ring to controlling its stereochemistry. The synthesis of specific enantiomers of chiral cyclopentenones became a critical goal, as these chiral synthons are essential for the asymmetric synthesis of complex target molecules like pharmaceuticals and other bioactive compounds. nih.govacs.org

Overview of Current Research Themes and Challenges Related to this compound

Modern research involving this compound and related structures is concentrated on several key areas, driven by the continuous need for more efficient and selective synthetic methods.

Current Research Themes:

Asymmetric Synthesis: A dominant theme is the development of enantioselective synthetic routes. The presence of a stereocenter in this compound makes it a target for asymmetric catalysis, including organocatalysis and transition-metal catalysis, to produce enantiomerically pure forms for use in chiral synthesis. nih.govacs.org

Novel Synthetic Methodologies: Chemists continue to innovate in the synthesis of the cyclopentenone core. Recent efforts focus on developing greener, more efficient reactions, such as iodine-catalyzed iso-Nazarov cyclizations, which can proceed under milder conditions with readily available starting materials. chemistryviews.org Gold- and rhodium-catalyzed reactions have also emerged as powerful tools for constructing these ring systems. organic-chemistry.org

Applications in Total Synthesis: Cyclopentene and cyclopentenone derivatives remain vital building blocks in the synthesis of complex natural products and medicinally relevant molecules. rsc.org For example, cyclopentane-based scaffolds are being investigated as mimics of transition states in enzymatic reactions, leading to the design of potent enzyme inhibitors for potential therapeutic applications. nih.gov

Challenges:

Stereochemical Control: The primary challenge remains the precise control of stereochemistry. Achieving high diastereoselectivity and enantioselectivity in the synthesis of cyclopentenones with multiple stereocenters is a formidable task. thieme-connect.comresearchgate.net

Regioselectivity: In many classical and modern synthetic methods, such as the Pauson-Khand reaction, controlling where substituents are placed on the ring (regioselectivity) can be difficult, particularly with unsymmetrical starting materials. thieme-connect.com

Reaction Scope and Efficiency: A persistent challenge is broadening the scope of existing synthetic methods to tolerate a wider range of functional groups. Furthermore, there is a constant drive to improve the efficiency and atom economy of these reactions to align with the principles of green chemistry. chemistryviews.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 73113-00-5 bldpharm.com | C₇H₁₀O nih.gov |

| 1-Acetyl-1-cyclopentene | 16112-10-0 sigmaaldrich.com | C₇H₁₀O sigmaaldrich.com |

| 2-Cyclopentenone | 930-30-3 wikipedia.org | C₅H₆O wikipedia.org |

| Jasmone | 488-10-8 | C₁₁H₁₆O |

| Prostaglandins | (Class of compounds) | Varies |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73113-00-5 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

1-cyclopent-2-en-1-ylethanone |

InChI |

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 |

InChI Key |

UWDVYDSWRKPMFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC=C1 |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 1 Cyclopent 2 En 1 Yl Ethan 1 One and Its Transformations

Detailed Reaction Mechanism Elucidation

The presence of both a carbonyl group and a carbon-carbon double bond allows for a rich array of reaction mechanisms, including oxidation, reduction, substitution, and addition reactions. The interplay between these functional groups often dictates the regioselectivity and stereoselectivity of these transformations.

Oxidation and Reduction: The ketone functionality can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Conversely, the alkene can be oxidized to an epoxide using peroxy acids, or cleaved under more vigorous conditions.

Addition and Substitution Reactions: The alkene moiety is susceptible to electrophilic addition reactions. For instance, the addition of a hydrogen halide (HX) would likely proceed via a carbocation intermediate, with the initial protonation of the double bond favoring the formation of the more stable tertiary carbocation adjacent to the acetyl group. The subsequent attack by the halide ion would lead to the corresponding haloalkane. Nucleophilic substitution reactions are less common for this substrate unless the acetyl group is first converted into a better leaving group.

Kinetics and Stereochemical Pathway Analysis

The kinetics of reactions involving 1-(cyclopent-2-en-1-yl)ethan-1-one are influenced by factors such as steric hindrance and electronic effects. For instance, in a reduction reaction, the approach of the hydride reagent to the carbonyl carbon can be influenced by the orientation of the cyclopentenyl group, potentially leading to a mixture of diastereomeric alcohol products.

The stereochemical pathway of addition reactions to the double bond is of particular interest. For example, in an electrophilic addition, the incoming electrophile can approach from either the same face (syn-addition) or the opposite face (anti-addition) as the acetyl group. The stereochemical outcome will depend on the nature of the electrophile, the solvent, and the potential for neighboring group participation. In the absence of specific experimental data for this compound, it is reasonable to predict that the stereochemical course of its reactions will be governed by established principles of stereocontrol in cyclic systems.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of this compound, two key types of intermediates are carbocations and enolates.

Carbocations: As mentioned, electrophilic addition to the cyclopentene (B43876) ring would generate a carbocation. The stability of this intermediate is crucial in determining the reaction pathway. A tertiary carbocation at the carbon bearing the acetyl group would be stabilized by hyperconjugation from the adjacent methyl group and the alkyl chain of the ring. This carbocation could potentially undergo rearrangement, although this is less likely in a five-membered ring.

Enolates: The presence of alpha-hydrogens on the acetyl group allows for the formation of an enolate ion under basic conditions. The enolate can exist in two resonance forms, with the negative charge delocalized between the alpha-carbon and the oxygen atom. This enolate is a powerful nucleophile and can participate in a variety of reactions, such as alkylation and aldol (B89426) condensation. The geometry of the enolate (E or Z) can influence the stereochemical outcome of subsequent reactions.

Electron Transfer and Pericyclic Mechanism Investigations

Beyond the classical ionic mechanisms, the reactivity of this compound can also be explored through electron transfer processes and pericyclic reactions.

Electron Transfer: Single-electron transfer (SET) mechanisms can be involved in certain reduction reactions, particularly with dissolving metal reductions (e.g., sodium in liquid ammonia). In such a process, the ketone would accept an electron to form a radical anion, which could then be protonated and further reduced.

Pericyclic Reactions: Pericyclic reactions are concerted processes that occur through a cyclic transition state. wikipedia.orgnumberanalytics.comtutorsglobe.comyoutube.comlibretexts.org The cyclopentene moiety of the title compound can act as a dienophile in Diels-Alder reactions, a classic example of a [4+2] cycloaddition. wikipedia.org The stereoselectivity of such reactions is governed by the Woodward-Hoffmann rules, which consider the symmetry of the frontier molecular orbitals of the diene and the dienophile. tutorsglobe.com The presence of the acetyl group can influence the facial selectivity of the cycloaddition.

Stereochemical Outcomes and Stereoselectivity Mechanisms

The control of stereochemistry is a central theme in modern organic synthesis. For this compound, which is a chiral molecule, reactions can lead to the formation of diastereomers. The mechanisms that govern the preferential formation of one stereoisomer over another are critical to understand.

In nucleophilic additions to the carbonyl group, the stereochemical outcome can often be predicted by Felkin-Anh or Cram's rule models, which consider the steric and electronic interactions between the incoming nucleophile and the substituents on the adjacent chiral center. In the case of reactions at the double bond, the existing stereocenter can direct the approach of reagents, leading to diastereoselective transformations.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopent 2 En 1 Yl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is indispensable for the complete structural elucidation of 1-(cyclopent-2-en-1-yl)ethan-1-one. This technique probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment and connectivity of atoms within the molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the types and number of protons. Protons adjacent to the carbonyl group are expected to appear in the downfield region.

¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon is readily identified by its characteristic downfield chemical shift.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in the COSY spectrum reveal the connectivity of protons within the cyclopentene (B43876) ring and the ethyl group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This allows for the direct assignment of carbon signals based on the already assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. youtube.com This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the acetyl group to the cyclopentene ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close in space, which is vital for stereochemical assignments and conformational analysis.

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Identifies different types of protons and their relative numbers. |

| ¹³C NMR | Carbon chemical shifts. | Identifies unique carbon environments, including the carbonyl carbon. |

| COSY | ¹H-¹H correlations through bonds. | Establishes the proton connectivity within the cyclopentene ring. emerypharma.com |

| HSQC | ¹H-¹³C one-bond correlations. | Assigns carbons directly attached to specific protons. emerypharma.com |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds). | Confirms the attachment of the acetyl group and the overall carbon skeleton. youtube.com |

| NOESY | ¹H-¹H correlations through space. | Provides information on the 3D structure and stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound and for studying its fragmentation patterns upon ionization.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is critical for confirming the identity of the compound. The fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Analysis of these fragments helps to confirm the structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds.

In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and detected. This technique is highly effective for assessing the purity of this compound and for identifying any potential impurities. The retention time from the GC and the mass spectrum from the MS provide two independent pieces of information for confident compound identification.

| Technique | Information Obtained | Application to this compound |

| HRMS | Accurate mass of the molecular ion and fragment ions. | Determination of the elemental formula and elucidation of fragmentation pathways. |

| GC-MS | Retention time and mass spectrum of the compound and any impurities. | Purity assessment and confirmation of the compound's identity. nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Probing

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1715 cm⁻¹. pressbooks.pub Other characteristic bands include those for C=C stretching of the alkene group (around 1640-1680 cm⁻¹) and C-H stretching and bending vibrations. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C double bond, being more polarizable, would likely show a strong Raman signal.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1715 (strong) | Variable |

| C=C Stretch (Alkene) | ~1640-1680 (medium) | Strong |

| C-H Stretch (sp²) | ~3000-3100 (medium) | Medium |

| C-H Stretch (sp³) | ~2850-3000 (strong) | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination and Absolute Configuration

Since this compound is a chiral molecule, chiroptical techniques are essential for determining its enantiomeric excess and absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.publibretexts.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure. libretexts.org By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration of the compound can be determined. mdpi.com The intensity of the ECD signal is also proportional to the enantiomeric excess.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. libretexts.orgresearchgate.net ORD can be used to determine the absolute configuration and to study conformational equilibria.

Theoretical and Computational Chemistry Studies of 1 Cyclopent 2 En 1 Yl Ethan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to understand the behavior of organic compounds, including those with structures similar to 1-(cyclopent-2-en-1-yl)ethan-1-one. rsc.org

For instance, DFT has been used to study the mechanism and diastereoselectivity of reactions involving cyclopentenone precursors. acs.org Such calculations can elucidate the electronic properties that govern reaction pathways. In studies of related α,β-unsaturated ketones, computational methods have been used to determine how substituents affect the stability of the enone system and the energetics of nucleophilic additions. acs.orgresearchgate.net These studies often involve calculating molecular orbitals, charge distributions, and other electronic descriptors to predict sites of reactivity.

A computational analysis of cyclopentene-containing peptide-derived compounds has been performed using DFT to understand intermolecular interactions, which provides a framework for how the electronic structure of the cyclopentene (B43876) ring can be analyzed. nih.gov

Conformational Analysis and Energy Landscapes of the Cyclopentene Ring

The cyclopentene ring in this compound is not planar and can adopt various conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. The conformational landscape of cyclopentane (B165970) and its derivatives has been a subject of theoretical interest. researchgate.net Cyclopentane itself undergoes pseudorotation between envelope and half-chair conformations with a very low energy barrier. scribd.com

| Computational Method | System Studied | Key Findings |

| DFT | Oligomers of a cyclopentane-based ϵ-amino acid | The hexamer adopted a stable left-handed helical conformation in both chloroform (B151607) and water. nih.gov |

| Molecular Mechanics, Semi-empirical, Ab Initio | Cyclopentane | Confirmed the fluxional nature of the ring, interconverting between envelope and half-chair conformations. researchgate.net |

| MINDO-Forces | Substituted Cyclopentanones | Investigated the stability of keto and enol forms, finding the ketone to be more stable. researchgate.net |

Transition State Modeling and Reaction Energetics

Understanding the mechanism of a chemical reaction requires the characterization of its transition states. Computational chemistry allows for the modeling of these high-energy structures and the calculation of activation energies, providing insights into reaction kinetics. For reactions involving α,β-unsaturated ketones, such as Michael additions, computational studies have been instrumental.

For example, the energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones have been computed, revealing that substituent effects on the stability of the enone reactant are a major factor controlling the relative activation energies. acs.orgresearchgate.net In another study, a computational model of the transition state for enolate formation was developed, incorporating a catalyst and showing the importance of hydrogen bonding. nih.gov DFT calculations have also been used to investigate the cycloaddition reactions of cyclopentenone precursors, identifying the most plausible reaction mechanisms by comparing the energy barriers of different pathways. acs.org

| Reaction Type | Computational Method | System Studied | Key Findings on Energetics |

| Nucleophilic Addition | CBS-QB3 | Thiol addition to α,β-unsaturated ketones | Substituent effects on reactant stabilization are key in determining activation energies. acs.orgresearchgate.net |

| Enolate Formation | Computational Modeling | Ketone with amine and thiourea (B124793) catalyst | Revealed out-of-plane hydrogen bonding to the carbonyl π-bond in the transition state. nih.gov |

| Cycloaddition | DFT | Cyclopropanation of styrene and aryldiazodiacetate | Identified the most plausible reaction mechanism by comparing calculated energy barriers. acs.org |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as solvent molecules. mdpi.com While specific MD simulations for this compound are not available, the methodology has been applied to a wide range of organic molecules, including cyclic ketones and peptides. nih.govnih.gov

MD simulations can provide a detailed picture of how solvent molecules arrange around a solute and how this solvation structure influences the solute's conformation and reactivity. For instance, MD simulations have been used to study the conformational features of ketohexoses in explicit water and DMSO, revealing a preference for an extended chain structure. nih.gov In the context of cyclic systems, MD simulations can be used to explore the dynamic equilibrium between different ring conformations and to understand how this is affected by the solvent. The choice of force field is a critical aspect of MD simulations, as different force fields can yield different results for properties like the diameter of nanopores formed by cyclic peptides and the number of confined water molecules. nih.gov

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational molecular spectroscopy is a field that uses quantum chemistry to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structures or interpret spectra. scispace.comunibo.it The prediction of vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra is now a routine application of computational chemistry. rsc.org

For a molecule like this compound, DFT calculations could be used to predict its vibrational frequencies, which would correspond to the peaks in its IR and Raman spectra. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be compared to an experimental UV-Vis spectrum. The chemical shifts in NMR spectroscopy are also readily calculable. While specific predictions for the target molecule are not available, the general accuracy of these methods for medium-sized organic molecules is well-established. scispace.com The future of this field lies in the tighter integration of experimental and computational approaches to lead new discoveries. rsc.org

Computational Studies on Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple products, and computational chemistry is an invaluable tool for predicting and explaining the stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for reaction at one site over another) of such reactions.

For reactions involving cyclopentenone and its derivatives, which are common precursors in synthesis, understanding these selectivities is crucial. acs.org For example, computational studies on the Diels-Alder reactions of substituted cyclobutenones have been used to determine the preferred reaction pathways and product stereochemistry. researchgate.net Similarly, the stereoselectivity of Diels-Alder additions of chiral hydroxyalkyl vinyl ketones to cyclopentadiene has been investigated computationally, showing that MP2 calculations correctly reproduce experimental trends while B3LYP (a common DFT functional) does not perform as well for endo/exo selectivities. figshare.com These studies highlight the importance of choosing the appropriate computational method to obtain accurate predictions of selectivity.

| Reaction Type | System Studied | Computational Method | Key Finding on Selectivity |

| Diels-Alder | Substituted Cyclobutenones with Dienes | MP2/6-31G* | The exo pathway becomes preferred with 4,4-disubstitution on the cyclobutenone. researchgate.net |

| Diels-Alder | Chiral Hydroxyalkyl Vinyl Ketones with Cyclopentadiene | MP2/6-31G(d,p) | Correctly reproduces experimental endo/exo and diastereoface selectivity trends. figshare.com |

| Hetero-Diels-Alder | Levoglucosenone with Thiochalcones | DFT | Calculations predicted the preferred formation of the two experimentally observed isomers. mdpi.com |

Research Applications of 1 Cyclopent 2 En 1 Yl Ethan 1 One in Advanced Organic Synthesis

Strategic Building Block in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The cyclopentenone ring system is a prevalent feature in a vast array of biologically active natural products. Consequently, substituted cyclopentenones are highly valued as strategic building blocks in the total synthesis of these complex molecules. chemistryviews.orgisca.me Their utility stems from the ability to serve as a versatile scaffold upon which additional complexity and functionality can be systematically built. For instance, chiral cyclopentenones are critical precursors in the asymmetric synthesis of antitumor natural products and prostaglandins. rsc.orgelsevierpure.com The synthesis of Prostaglandin E1 methyl ester, for example, has been demonstrated utilizing a disubstituted cyclopentenone derived from 2-deoxy-D-glucose. elsevierpure.com

Precursor Role in Stereodefined Molecular Architecture

The construction of stereochemically complex molecules requires precise control over the three-dimensional arrangement of atoms. Cyclopentenone derivatives are instrumental in this regard, serving as prochiral precursors that can be manipulated to create multiple stereocenters with high selectivity. Stereoselective reactions, which favor the formation of one stereoisomer over another, are commonly employed to functionalize the cyclopentenone core. masterorganicchemistry.com

Methods such as directed cyclopropanation of functionalized cyclopentenols and 1,3-dipolar cycloadditions are used to install new stereocenters with predictable outcomes. unl.pt The existing stereochemistry on a chiral cyclopentenone can direct the approach of reagents, enabling the diastereoselective formation of subsequent stereocenters. This substrate-controlled stereoselectivity is a powerful strategy in the synthesis of complex targets like coriolin, where a [3+2] cycloaddition is used to construct the functionalized cyclopentane (B165970) core.

Intermediate in the Development of Novel Synthetic Methodologies and Cascade Reactions

The unique reactivity of the α,β-unsaturated ketone moiety makes cyclopentenones ideal substrates for developing novel synthetic methods. As excellent Michael acceptors and dienophiles, they readily participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org This reactivity is harnessed in cascade reactions, where multiple transformations occur in a single operation, thereby increasing efficiency and reducing waste. 20.210.105

Cascade reactions involving cyclopentenones can rapidly generate molecular complexity from simple starting materials. For example, an asymmetric organocatalytic cascade between cyclopentane-1,2-diones and alkylidene malononitriles can afford highly substituted 4H-pyrans. researchgate.net The development of such reactions is a key area of research, as they align with the principles of green chemistry by minimizing steps and improving atom economy. 20.210.105

Advanced Derivatization for Specialized Reagents or Scaffolds

The cyclopentenone scaffold can be chemically modified or derivatized to create specialized reagents or molecular platforms with tailored properties. By introducing specific functional groups, chemists can tune the electronic and steric characteristics of the molecule for a particular application. For example, functionalized cyclopentenones have been investigated as antimicrobial agents, with some derivatives showing remarkable activity against resistant bacterial strains like MRSA. nih.gov

The process of derivatization can transform a simple cyclopentenone building block into a complex probe for chemical biology or a key component of a new pharmaceutical agent. This involves using derivatization reagents that react with specific parts of the molecule, such as the ketone or alkene, to attach new functionalities. nih.gov The versatility of the cyclopentenone core allows for the synthesis of diverse libraries of compounds for screening and optimization in drug discovery and materials science.

Green Chemistry Principles in the Synthesis and Application of the Compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The synthesis and application of cyclopentenones are increasingly being viewed through the lens of green chemistry, which seeks to reduce waste, minimize energy consumption, and use renewable resources. researchgate.net

A significant advancement in this area is the synthesis of cyclopentenone derivatives from renewable biomass feedstocks, such as furfural, which is derived from agricultural waste. rsc.orgacs.org Researchers have developed environmentally friendly protocols for this transformation using water as a solvent and microwave irradiation to accelerate the reaction, leading to high yields and selectivity. rsc.org Other green approaches focus on developing catalytic methods that replace toxic reagents and harsh conditions, such as the use of iodine as a catalyst for iso-Nazarov cyclizations to form cyclopentenones from dienals. chemistryviews.org These methods not only reduce the environmental impact but also often lead to more efficient and cost-effective synthetic routes.

Below is a table summarizing various green synthetic approaches for cyclopentanone (B42830) and its derivatives.

| Starting Material | Catalyst/Reagents | Solvent | Key Green Principle |

| Furfural | Morpholine, Microwave | Water | Renewable feedstock, Benign solvent |

| 2,4-Dienals | Iodine | Ethyl Acetate | Catalysis, Atom Economy |

| Furfural | Ni–Cu@MOF-5 | Water | Renewable feedstock, Reusable catalyst |

| Dicyclopentadiene | Multi-step process | Various | Use of industrial by-product |

Q & A

Basic Research Questions

Q. How can 1-(Cyclopent-2-en-1-yl)ethan-1-one be synthesized, and what analytical methods validate its purity?

- Methodology : A common synthetic route involves the Friedel-Crafts acylation of cyclopentene derivatives using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) and gas chromatography (GC) with flame ionization detection. Quantitative NMR (qNMR) using deuterated solvents (e.g., DMSO-d₆) can confirm the absence of side products .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- ¹H and ¹³C NMR : Assign signals based on chemical shifts (e.g., the cyclopentene ring protons appear between δ 5.5–6.5 ppm, and the acetyl carbonyl at ~δ 205–210 ppm) .

- HSQC/HMBC : Correlate proton and carbon signals to confirm connectivity, particularly for distinguishing between regioisomers .

- IR Spectroscopy : Identify the ketone carbonyl stretch (~1700 cm⁻¹) and cyclopentene C=C stretch (~1600 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodology : Document reaction parameters (temperature, solvent, catalyst loading) rigorously. Use standardized purification methods (e.g., column chromatography with silica gel, gradient elution). Include detailed characterization data (e.g., melting points, retention factors) in supplementary materials to enable replication .

Advanced Research Questions

Q. How are anisotropic displacement parameters managed during X-ray crystallographic refinement of this compound?

- Methodology : Use SHELXL for refinement, employing the

ANISkeyword to model anisotropic thermal motion. Validate displacement parameters with theSIMUandDELUrestraints to prevent overfitting. Cross-check with Hirshfeld surface analysis to resolve ambiguities in electron density maps .

Q. What strategies resolve discrepancies between computational and experimental vibrational spectra?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate IR spectra.

- Compare experimental peaks with computed frequencies, scaling the latter by 0.96–0.98 to account for anharmonicity.

- Use residual plots to identify outliers, which may indicate conformational flexibility or solvent effects .

Q. How can regioselectivity challenges in derivatization reactions (e.g., epoxidation) be addressed?

- Methodology :

- Computational Modeling : Use frontier molecular orbital (FMO) theory to predict reactive sites.

- Experimental Screening : Test oxidizing agents (e.g., m-CPBA vs. DMDO) under varying conditions (temperature, solvent polarity).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and optimize selectivity .

Q. What approaches validate non-covalent interactions (e.g., π-stacking) in supramolecular assemblies of this compound?

- Methodology :

- X-ray Diffraction : Analyze packing diagrams to measure intermolecular distances (e.g., centroid-to-centroid < 4.0 Å suggests π-π interactions).

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., C–H···O vs. π-stacking) using CrystalExplorer .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR assignments for the cyclopentene moiety?

- Methodology :

- Perform 2D NOESY or ROESY to confirm spatial proximity of protons.

- Compare experimental coupling constants (J values) with DFT-predicted dihedral angles.

- Cross-reference with literature data for analogous cyclopentene derivatives .

Q. What statistical methods are recommended for outlier detection in crystallographic datasets?

- Methodology :

- Use the

I/σ(I) > 2.0cutoff to exclude weak reflections. - Apply the Hamilton R-factor ratio test to identify systematic errors.

- Validate refinement models with the

R_freemetric and check for overcorrection via the "Twinned Refinement" module in SHELXL .

Tables for Key Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.